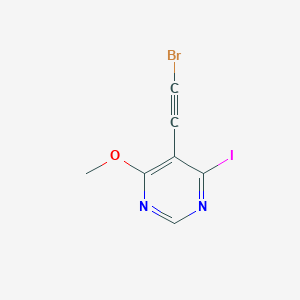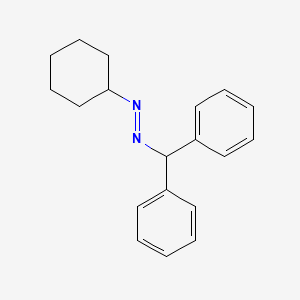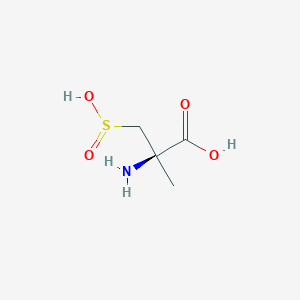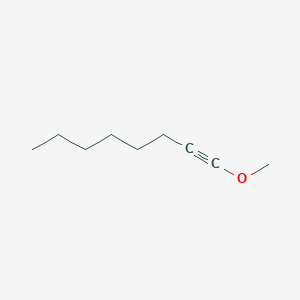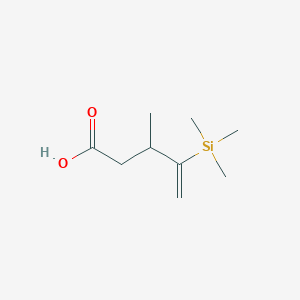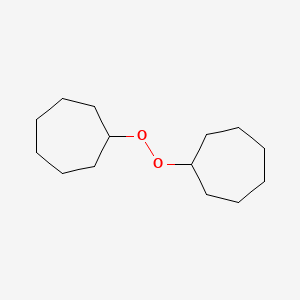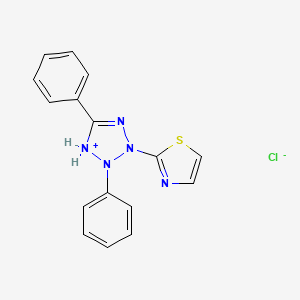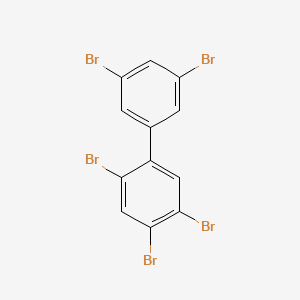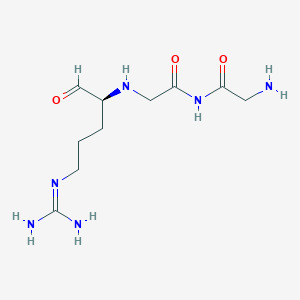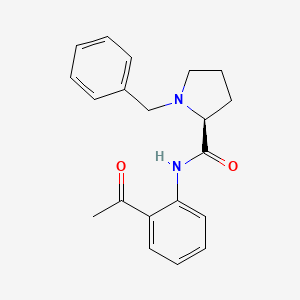
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide is an organic compound with a complex molecular structure It is characterized by the presence of an acetyl group attached to a phenyl ring, a benzyl group, and an L-prolinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-1-benzyl-L-prolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminophenyl with acetyl chloride to form 2-acetylaminophenyl. This intermediate is then coupled with benzyl-L-proline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-Acetylphenyl)-1-benzyl-L-prolinamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and prolinamide moieties may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Acetylphenyl)benzamide: Similar structure but lacks the prolinamide moiety.
N-Benzyl-L-proline: Contains the proline and benzyl groups but lacks the acetylphenyl group.
Uniqueness
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and prolinamide moieties allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
82704-15-2 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(2S)-N-(2-acetylphenyl)-1-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)17-10-5-6-11-18(17)21-20(24)19-12-7-13-22(19)14-16-8-3-2-4-9-16/h2-6,8-11,19H,7,12-14H2,1H3,(H,21,24)/t19-/m0/s1 |
Clave InChI |
WQMUQIKTXAMNIA-IBGZPJMESA-N |
SMILES isomérico |
CC(=O)C1=CC=CC=C1NC(=O)[C@@H]2CCCN2CC3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC(=O)C2CCCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
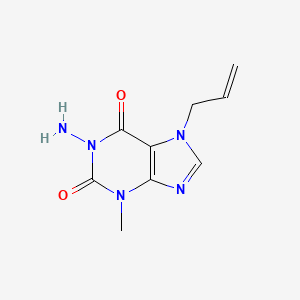
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
